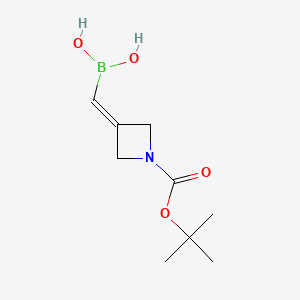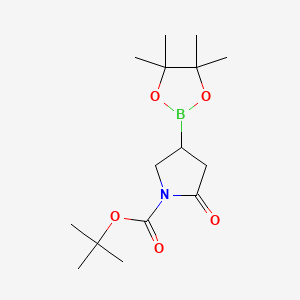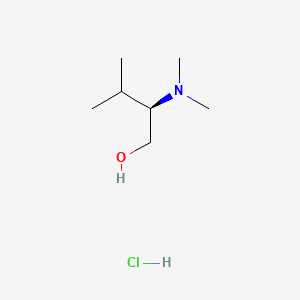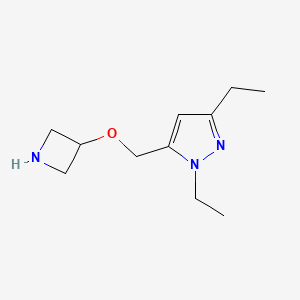![molecular formula C6H10OS B15302781 7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
7-Oxabicyclo[2.2.1]heptane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[2.2.1]heptane-2-thiol is a bicyclic compound that features a sulfur atom and an oxygen atom within its structure. This compound is part of the oxanorbornane family, which is known for its unique chemical properties and biological activities. The presence of both sulfur and oxygen atoms in the bicyclic framework makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-thiol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization. The scalability of this method makes it suitable for industrial applications, where large quantities of the compound are required.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted oxanorbornane derivatives.
Applications De Recherche Scientifique
7-Oxabicyclo[2.2.1]heptane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-thiol involves its interaction with various molecular targets and pathways. The sulfur atom can form covalent bonds with biological molecules, leading to the inhibition or activation of specific enzymes or receptors. The bicyclic structure also allows for specific interactions with proteins and other macromolecules, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the sulfur atom but shares the bicyclic structure.
7-Oxabicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a thiol group.
Cantharidin: A natural product with a similar bicyclic structure but different functional groups.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-thiol is unique due to the presence of both sulfur and oxygen atoms in its bicyclic framework. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H10OS |
|---|---|
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
7-oxabicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C6H10OS/c8-6-3-4-1-2-5(6)7-4/h4-6,8H,1-3H2 |
Clé InChI |
ZEZNMBDDHBJRER-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1O2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)

![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)
![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)


![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)



